molecular formula C12H17ClO B3302102 4-chloro-2,6-diisopropylphenol CAS No. 91561-75-0

4-chloro-2,6-diisopropylphenol

Cat. No.: B3302102
CAS No.: 91561-75-0
M. Wt: 212.71 g/mol
InChI Key: ZRTAKZQCHCQFAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2,6-diisopropyl-phenol is an organic compound with the molecular formula C12H17ClO It is a derivative of phenol, where the hydrogen atoms at positions 2 and 6 are replaced by isopropyl groups, and the hydrogen atom at position 4 is replaced by a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2,6-diisopropyl-phenol typically involves the chlorination of 2,6-diisopropylphenol. The process can be carried out using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction is usually performed in an inert solvent like dichloromethane at low temperatures to prevent over-chlorination and ensure high yield.

Industrial Production Methods: On an industrial scale, the production of 4-Chloro-2,6-diisopropyl-phenol can be achieved through a continuous flow process. This method involves the use of a chlorinating agent in a reactor where 2,6-diisopropylphenol is continuously fed. The reaction conditions, such as temperature, pressure, and flow rate, are optimized to maximize the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2,6-diisopropyl-phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Chloro-2,6-diisopropyl-phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2,6-diisopropyl-phenol involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved include nucleophilic aromatic substitution and other electrophilic reactions, which allow the compound to modify biological molecules and exert its effects .

Comparison with Similar Compounds

Uniqueness: 4-Chloro-2,6-diisopropyl-phenol is unique due to the presence of both isopropyl groups and a chlorine atom, which confer specific chemical properties and reactivity patterns. This combination makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

4-chloro-2,6-di(propan-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClO/c1-7(2)10-5-9(13)6-11(8(3)4)12(10)14/h5-8,14H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRTAKZQCHCQFAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC(=C1O)C(C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-2,6-diisopropylphenol
Reactant of Route 2
Reactant of Route 2
4-chloro-2,6-diisopropylphenol
Reactant of Route 3
4-chloro-2,6-diisopropylphenol
Reactant of Route 4
4-chloro-2,6-diisopropylphenol
Reactant of Route 5
Reactant of Route 5
4-chloro-2,6-diisopropylphenol
Reactant of Route 6
4-chloro-2,6-diisopropylphenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.